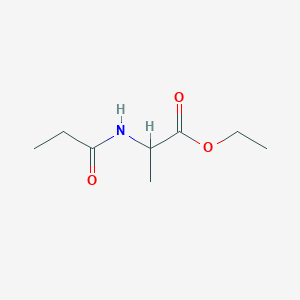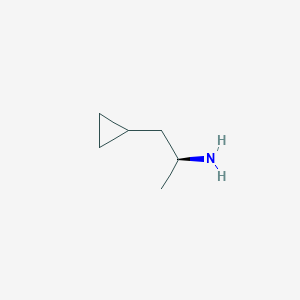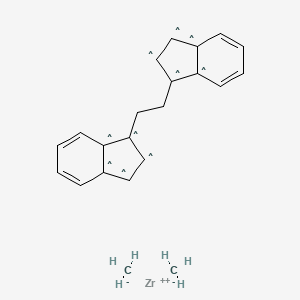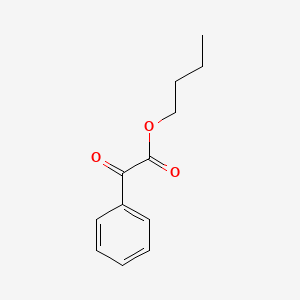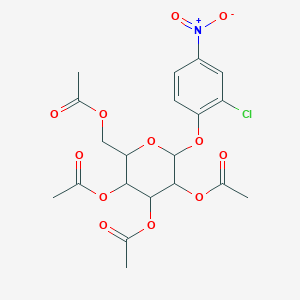
a-D-Glucopyranoside, 2-chloro-4-nitrophenyl, 2,3,4,6-tetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
α-D-葡萄糖吡喃糖苷,2-氯-4-硝基苯基,2,3,4,6-四乙酰基: 是一种属于葡萄糖吡喃糖苷家族的化学化合物。它以葡萄糖吡喃糖苷部分连接到2-氯-4-硝基苯基基团为特征,在葡萄糖环的2、3、4和6位具有乙酰基。该化合物常用于生物化学研究中,作为酶测定,特别是糖苷酶和糖基转移酶的底物 .
准备方法
合成路线和反应条件: α-D-葡萄糖吡喃糖苷,2-氯-4-硝基苯基,2,3,4,6-四乙酰基的合成通常涉及α-D-葡萄糖吡喃糖苷的乙酰化,然后引入2-氯-4-硝基苯基基团。乙酰化通常使用乙酸酐在诸如吡啶之类的催化剂存在下进行。
工业生产方法: 该化合物的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用工业级试剂和优化的反应条件,以确保高产率和纯度。反应通常在大型反应器中进行,并精确控制温度、压力和反应时间 .
化学反应分析
反应类型: α-D-葡萄糖吡喃糖苷,2-氯-4-硝基苯基,2,3,4,6-四乙酰基会经历各种化学反应,包括:
水解: 乙酰基可以在酸性或碱性条件下水解,生成相应的羟基。
取代: 2-氯-4-硝基苯基基团可以进行亲核取代反应,其中氯原子被其他亲核试剂取代。
常用试剂和条件:
水解: 酸性或碱性条件,通常使用盐酸或氢氧化钠。
取代: 亲核试剂,如硫醇、胺或醇盐。
还原: 氢气与钯或铂催化剂.
主要产物:
水解: 生成相应的羟基衍生物。
取代: 根据所用亲核试剂的不同,生成各种取代衍生物。
还原: 生成相应的氨基衍生物.
科学研究应用
α-D-葡萄糖吡喃糖苷,2-氯-4-硝基苯基,2,3,4,6-四乙酰基由于其多功能性和反应性,广泛用于科学研究。它的一些应用包括:
酶测定: 用作糖苷酶和糖基转移酶的底物,以研究酶动力学和机制.
生物化学研究: 用于合成复杂的碳水化合物和糖缀合物,以研究碳水化合物-蛋白质相互作用.
医学研究: 研究其在药物开发中的潜在用途,特别是在酶抑制剂的设计中.
工业应用: 用于生产特种化学品以及作为各种化学过程中的试剂.
作用机制
α-D-葡萄糖吡喃糖苷,2-氯-4-硝基苯基,2,3,4,6-四乙酰基的作用机制涉及其与特定酶,特别是糖苷酶和糖基转移酶的相互作用。该化合物充当这些酶的底物,发生水解或糖基化反应。分子靶标包括这些酶的活性位点,化合物在那里结合并发生催化。所涉及的途径包括糖苷键的断裂和糖基的转移 .
相似化合物的比较
类似化合物:
2-氯-4-硝基苯基-α-D-葡萄糖吡喃糖苷: 结构相似,但缺少乙酰基。
4-硝基苯基-α-D-葡萄糖吡喃糖苷: 结构相似,但缺少氯和乙酰基。
2-氯-4-硝基苯基-α-D-麦芽三糖苷: 含有麦芽三糖苷部分而不是葡萄糖吡喃糖苷.
独特性: α-D-葡萄糖吡喃糖苷,2-氯-4-硝基苯基,2,3,4,6-四乙酰基由于同时存在2-氯-4-硝基苯基基团和乙酰基,使其具有独特的化学性质和反应性,而显得独一无二。这些特点使其成为生物化学研究和工业应用中宝贵的工具 .
属性
IUPAC Name |
[3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO12/c1-9(23)29-8-16-17(30-10(2)24)18(31-11(3)25)19(32-12(4)26)20(34-16)33-15-6-5-13(22(27)28)7-14(15)21/h5-7,16-20H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNIUQCWYQOPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
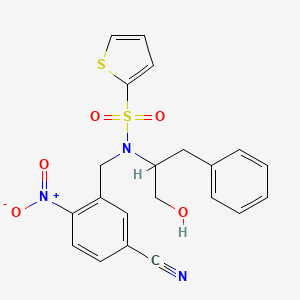
![6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12284642.png)
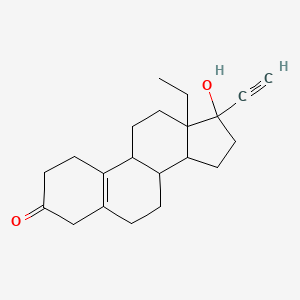
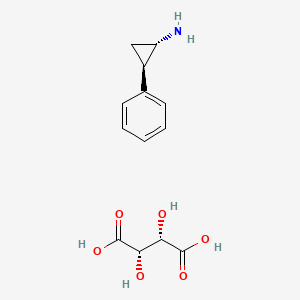
![decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane]](/img/structure/B12284655.png)
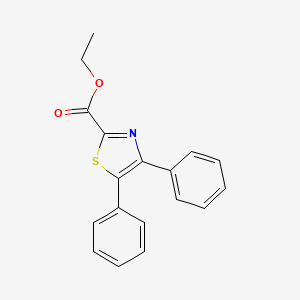
![1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester](/img/structure/B12284671.png)
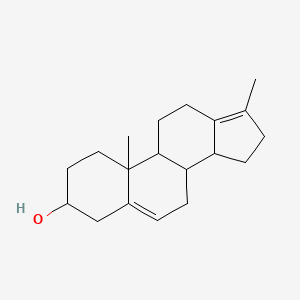
![8-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-quinolizine-3-carboxylic acid](/img/structure/B12284686.png)
